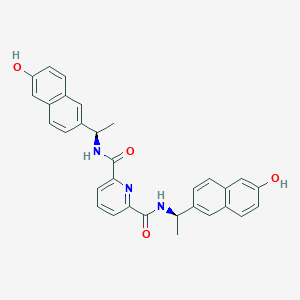
N2,N6-bis((R)-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” is a complex organic compound that features a pyridine core with two naphthyl groups attached via amide linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,6-dicarboxylic acid and ®-1-(6-hydroxynaphthalen-2-yl)ethylamine.
Amide Formation: The carboxylic acid groups of pyridine-2,6-dicarboxylic acid are activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated acid reacts with ®-1-(6-hydroxynaphthalen-2-yl)ethylamine to form the desired amide bonds.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反応の分析
Types of Reactions
“N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the naphthyl rings can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines under strong reducing conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or BH3 (borane) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones derived from the naphthyl rings.
Reduction: Amines derived from the reduction of amide groups.
Substitution: Ethers or esters derived from the substitution of hydroxyl groups.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of “N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways, such as those involved in cell proliferation or apoptosis.
類似化合物との比較
Similar Compounds
N2,N6-bis(®-1-(naphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide: Lacks the hydroxyl groups on the naphthyl rings.
N2,N6-bis(®-1-(6-methoxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide: Contains methoxy groups instead of hydroxyl groups.
Uniqueness
“N2,N6-bis(®-1-(6-hydroxynaphthalen-2-yl)ethyl)pyridine-2,6-dicarboxamide” is unique due to the presence of hydroxyl groups on the naphthyl rings, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and solubility.
特性
分子式 |
C31H27N3O4 |
|---|---|
分子量 |
505.6 g/mol |
IUPAC名 |
2-N,6-N-bis[(1R)-1-(6-hydroxynaphthalen-2-yl)ethyl]pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C31H27N3O4/c1-18(20-6-8-24-16-26(35)12-10-22(24)14-20)32-30(37)28-4-3-5-29(34-28)31(38)33-19(2)21-7-9-25-17-27(36)13-11-23(25)15-21/h3-19,35-36H,1-2H3,(H,32,37)(H,33,38)/t18-,19-/m1/s1 |
InChIキー |
LGDHDGULDKZKTO-RTBURBONSA-N |
異性体SMILES |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)O)NC(=O)C3=NC(=CC=C3)C(=O)N[C@H](C)C4=CC5=C(C=C4)C=C(C=C5)O |
正規SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)NC(=O)C3=NC(=CC=C3)C(=O)NC(C)C4=CC5=C(C=C4)C=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780404.png)

![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)

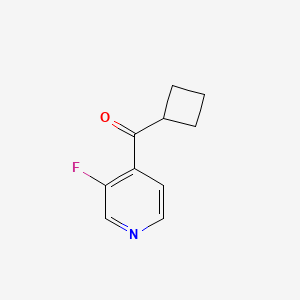
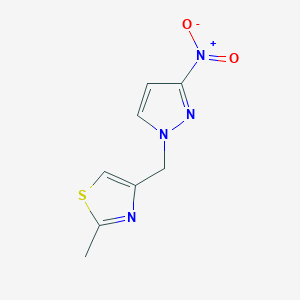
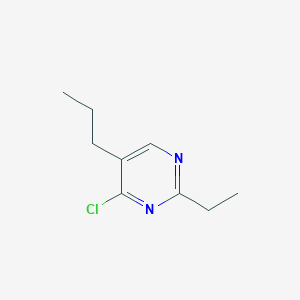

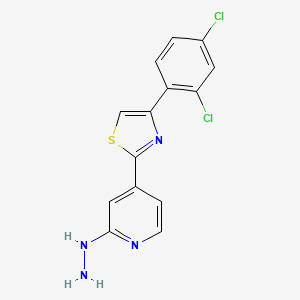

![2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11780472.png)
